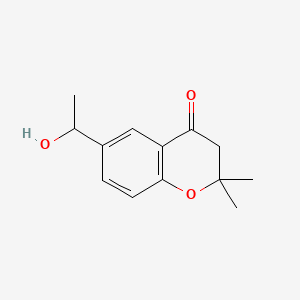
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is an organic compound with the molecular formula C23H40N2O2. It is a complex molecule containing aromatic and aliphatic amine groups, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate typically involves the esterification of 4-(diethylaminomethyl)benzoic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its local anesthetic properties similar to benzocaine.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is similar to that of other local anesthetics. It decreases the excitability of nerve cells by reducing the entry of sodium ions (Na+) during the action potential. This interaction occurs at the voltage-sensitive sodium channels, raising the threshold for channel opening and blocking Na+ conductance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate.
Butacaine: 3-(dibutylamino)propyl 4-aminobenzoate.
Uniqueness
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is unique due to its dual amine functionality, which enhances its reactivity and versatility in various chemical reactions. Its structure allows for multiple substitution and modification possibilities, making it a valuable compound in synthetic chemistry .
Propriétés
| 78329-96-1 | |
Formule moléculaire |
C23H40N2O2 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-16-25(17-10-6-2)18-11-19-27-23(26)22-14-12-21(13-15-22)20-24(7-3)8-4/h12-15H,5-11,16-20H2,1-4H3 |
Clé InChI |
ASUQYYGSMJTBQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)


![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)


